Product packaging for Dimethyl-d6-amine(Cat. No.:CAS No. 14802-36-9)

Dimethyl-d6-amine

Cat. No.: B085223
CAS No.: 14802-36-9
M. Wt: 51.12 g/mol
InChI Key: ROSDSFDQCJNGOL-WFGJKAKNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Fundamental Role of Deuterium (B1214612) Labeling in Contemporary Chemical Research

Deuterium labeling is a cornerstone of mechanistic chemistry, offering profound insights into the intricate pathways of chemical transformations. thalesnano.com The primary principle behind its utility lies in the Kinetic Isotope Effect (KIE) , a phenomenon where the rate of a chemical reaction changes when an atom in the reactants is replaced by one of its isotopes. libretexts.orglibretexts.org Because deuterium is twice as heavy as hydrogen, the carbon-deuterium (C-D) bond has a lower vibrational frequency and a greater bond dissociation energy than the corresponding carbon-hydrogen (C-H) bond. libretexts.org Consequently, reactions that involve the breaking of a C-H bond in the rate-determining step will proceed more slowly when a C-D bond must be cleaved. libretexts.orgcolumbia.edu By measuring the change in reaction rate (expressed as the ratio kH/kD), researchers can determine if a specific C-H bond is broken during the most critical phase of a reaction, thereby elucidating the reaction mechanism. libretexts.orglibretexts.org

Beyond mechanistic studies, deuterium labeling has wide-ranging applications:

Metabolism Studies: In pharmaceutical and agrochemical research, incorporating deuterium into molecules allows scientists to trace metabolic pathways, understand bioavailability, and study drug interactions. symeres.comclearsynth.com The stronger C-D bond can slow down metabolism at specific sites, a strategy sometimes used to improve the pharmacokinetic profiles of drugs. symeres.comacs.org

Analytical Standards: Deuterated compounds are invaluable as internal standards in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. thalesnano.comacs.org Their chemical similarity to the non-labeled counterparts ensures they behave almost identically during sample preparation and analysis, while their different mass allows for precise quantification.

Structural Biology: Deuterium labeling is used to probe the three-dimensional structures of macromolecules like proteins and nucleic acids. clearsynth.comsynmr.in By exchanging labile protons with deuterium from a solvent like D₂O, researchers can gain information about protein folding, dynamics, and ligand-protein interactions through techniques like NMR and mass spectrometry. clearsynth.comacs.org

The synthesis of deuterated compounds can be achieved through two primary methods: the use of commercially available isotope-containing precursors in a synthetic route or through hydrogen/deuterium exchange reactions on the target molecule. symeres.com

Significance of Dimethyl-d6-amine as a Mechanistic Probe and Synthetic Building Block in Advanced Studies

This compound, often in its hydrochloride salt form for stability and ease of handling, serves as a crucial reagent in several areas of advanced chemical research. isotope.comsigmaaldrich.com Its significance stems from its dual role as both a mechanistic probe and a versatile synthetic building block.

As a Mechanistic Probe:

The deuterated methyl groups of this compound are instrumental in studying reactions where a methyl group is transferred or where the amine itself acts as a catalyst or reactant. For instance, in studies of enzymatic or chemical N-demethylation, a common metabolic pathway, the use of this compound can help elucidate the mechanism. psu.edu The significant KIE observed when a C-D bond is broken instead of a C-H bond provides strong evidence for the involvement of this step in the reaction's rate-determining phase. psu.edu It has been used in spectroscopic studies, such as resonance Raman spectroscopy, to help assign vibrational modes in complex molecules. researchgate.net

As a Synthetic Building Block:

This compound is a valuable precursor for the synthesis of more complex deuterated molecules. cymitquimica.com The synthesis of selectively deuterated amines is of great importance, particularly in medicinal chemistry, due to their potential for enhanced metabolic stability. rsc.org this compound can be used to introduce a deuterated dimethylamino group into a target molecule through various chemical transformations. acs.orgnih.gov For example, it can be used in the synthesis of deuterated versions of pharmaceuticals, agrochemicals, or other functional materials where the dimethylamino moiety is a key structural feature. chemicalbook.comontosight.aicelanese.com

Recent research has focused on developing general and efficient methods for the synthesis of selectively deuterated amines. rsc.orgnih.govrsc.org For example, methods have been developed for the N-methylation of amines and nitro compounds using deuterated sources, and for the reductive deuteration of oximes to produce α-deuterated primary amines. acs.orgacs.org Furthermore, this compound can be a precursor in reactions involving dimethyl sulfoxide (B87167) (DMSO)-d6, which can act as a deuterium source in base-mediated deuteration reactions. nih.govacs.org

The table below summarizes the key properties of this compound hydrochloride.

PropertyValue
Synonym Deuterated dimethylamine (B145610) hydrochloride, N-Methyl-methanamine-d6 hydrochloride
CAS Number 53170-19-7
Molecular Formula (CD₃)₂NH · HCl
Molecular Weight 87.58 g/mol
Appearance White crystalline solid or powder
Primary Application Synthetic Intermediate, Mechanistic Probe

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H7N B085223 Dimethyl-d6-amine CAS No. 14802-36-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1,1-trideuterio-N-(trideuteriomethyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H7N/c1-3-2/h3H,1-2H3/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROSDSFDQCJNGOL-WFGJKAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])NC([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H7N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70473742
Record name Dimethyl-d6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70473742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

51.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14802-36-9
Record name Dimethyl-d6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70473742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 14802-36-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Advanced Synthetic Methodologies for Deuterated Amines

Deuteration Strategies for Dimethyl-d6-amine and Related Analogs

The synthesis of this compound, where all six hydrogen atoms on the methyl groups are replaced with deuterium (B1214612), can be approached through several strategic pathways. These methods leverage either the construction of the molecule from deuterated precursors or the direct exchange of hydrogen for deuterium on a pre-existing scaffold.

Reductive amination is a cornerstone of amine synthesis, involving the reaction of a carbonyl compound with an amine to form an imine or iminium ion, which is then reduced to the target amine. sigmaaldrich.comorganic-chemistry.org In the context of this compound synthesis, this would ideally involve the reaction of a primary amine with deuterated formaldehyde (B43269) (formaldehyde-d2) in the presence of a reducing agent. nih.govroyalsocietypublishing.org The reaction proceeds through the formation of a Schiff base, which is subsequently reduced. royalsocietypublishing.org This process is repeated to achieve dimethylation. royalsocietypublishing.org

However, the practical application of this method for producing this compound faces significant hurdles. A primary challenge is that deuterated formaldehyde is difficult to obtain and is very expensive, limiting the feasibility of this approach for large-scale synthesis. researchgate.net Despite this, the general methodology remains a powerful tool for isotopic labeling. isotope.com Various reducing agents are employed in reductive amination, including sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (B8407120) (Na(CH3COO)3BH). sigmaaldrich.com Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) is also a viable reduction method. organic-chemistry.org Research has focused on developing efficient catalytic systems, such as those based on ruthenium nanoparticles, for N-methylation using formaldehyde, a process that could be adapted for deuterated versions. acs.org

A new synthesis for formaldehyde-d2 has been developed, which involves the hydrolysis of deuterated dimethylaminomethyl acetate, itself prepared from trimethyl-d9 amine N-oxide. researchgate.net This could potentially make the reductive amination route more accessible.

Nucleophilic substitution offers a direct route to introduce deuterated methyl groups onto a nitrogen atom. savemyexams.comnumberanalytics.com This strategy involves reacting an amine precursor with a deuterated methylating agent. Common reagents for this purpose include deuteroiodomethane (CD3I) and deuterated methyl tosylate (TsOCD3).

While conceptually straightforward, the use of highly reactive methylating agents like deuteroiodomethane often leads to a lack of selectivity. researchgate.net The reaction can proceed beyond the desired secondary amine (dimethylamine) to form tertiary amines and quaternary ammonium (B1175870) salts, resulting in a complex mixture that is difficult to separate and purify. researchgate.net

To overcome these challenges, a more controlled approach has been developed using TsOCD3 as the deuterated methylation reagent. researchgate.net A notable synthetic method employs Boc-protected benzylamine (B48309) as the starting material. researchgate.netgoogle.com The Boc-protecting group allows for a stepwise and controlled methylation process. The protected amine is first reacted with TsOCD3 to introduce one CD3 group. After deprotection and subsequent methylation, or by direct double methylation under specific conditions, deuterated dimethylamine (B145610) can be synthesized. researchgate.net This method provides relatively high yields and involves simpler purification procedures, making it a valuable alternative to other synthetic routes. researchgate.netresearchgate.net

Table 1: Comparison of Deuterated Methylating Reagents

Reagent Advantages Disadvantages
Deuteroiodomethane (CD3I) Commercially available High reactivity leads to over-methylation and product mixtures. researchgate.net

| Deuterated Methyl Tosylate (TsOCD3) | Allows for more controlled, stepwise methylation. researchgate.net | May require multi-step synthesis with protecting groups. researchgate.net |

Deuterodeamination is a transformative process that replaces a primary amino group with a deuterium atom. While not a direct method for synthesizing this compound from a non-amine precursor, it represents a powerful strategy for modifying molecules that already contain a primary amine, potentially serving as a step in a longer synthetic sequence. nih.govdntb.gov.uanih.gov This technique is particularly challenging due to often slow deuteration rates and interference from competing hydrogenation reactions. dntb.gov.uanih.govresearchgate.net

A recently developed method utilizes O-diphenylphosphinylhydroxylamine (DPPH) to achieve hydro- and deuterodeamination of a wide array of primary amines. nih.govnih.govresearchgate.net The reaction is notable for its mild conditions, rapid completion (often within 10 minutes), and the use of readily available deuterium oxide (D2O) as the deuterium source. nih.govresearchgate.net This process is robust, scalable, and compatible with a diverse range of functional groups, making it suitable for late-stage modifications of complex molecules. nih.govdntb.gov.ua The byproducts are water-soluble, which simplifies the purification of the deuterated product. nih.govresearchgate.net By using an amine as a traceless directing group, this method facilitates site-specific and degree-controlled deuteration. nih.govdntb.gov.ua

Development of Novel Catalytic Systems for Deuterated Amine Synthesis

The development of efficient and selective catalysts is paramount for advancing the synthesis of deuterated amines. Traditional methods often require harsh conditions or pyrophoric reagents like lithium aluminum deuteride (B1239839) (LiAlD4). nih.gov Modern research focuses on metal-catalyzed and organocatalytic systems that operate under milder conditions with greater functional group tolerance and selectivity. nih.gov

Heterogeneous catalysts, particularly those based on platinum-group metals, are widely used. researchgate.net Platinum on carbon (Pt/C) has been shown to be effective for the perdeuteration of alkyl amides and amines under mild conditions. osti.gov Mixed catalyst systems, such as Pd/C and Rh/C, have also been employed. epj-conferences.org Ruthenium-based catalysts are effective for the deuteration of amines in the alpha and/or beta positions relative to the nitrogen atom. google.com More recently, earth-abundant and environmentally benign metals like nickel are gaining traction. cjcatal.com Nitrogen-doped nickel catalysts have been developed for the efficient deuteration of nitriles to yield deuterated primary amines. cjcatal.com

Cooperative acid/base catalysis represents another innovative approach. nih.govnih.gov A system using the Lewis acid B(C6F5)3 and an N-alkylamine as a Brønsted base can catalyze the regioselective deuteration of β-amino C-H bonds using acetone-d6 (B32918) as the deuterium source. nih.gov This method works by forming an enamine intermediate, which is then deuterated. nih.gov

Organophotocatalysis has emerged as a powerful, metal-free strategy. nih.gov A combination of an organophotocatalyst (like 4CzIPN) and a thiol hydrogen atom transfer (HAT) catalyst can achieve the direct α-deuteration of unmasked primary amines using D2O as the deuterium source under visible light irradiation. nih.gov This method is cost-effective, operates under mild conditions, and shows high regio- and chemoselectivity. nih.gov

Table 2: Overview of Modern Catalytic Systems for Amine Deuteration

Catalytic System Description Advantages Key Reagents
Heterogeneous Metal Catalysis Uses solid-supported precious or earth-abundant metals. osti.govcjcatal.com Scalable, catalyst can be recovered. acs.org Pt/C, Ru/C, Ni-based catalysts, D2 gas or D2O. osti.govgoogle.comcjcatal.com
Cooperative Acid/Base Catalysis Employs a combination of Lewis acids and Brønsted bases. nih.gov High regioselectivity for specific C-H bonds. nih.gov B(C6F5)3, N-alkylamine, acetone-d6. nih.gov
Organophotocatalysis Metal-free system using visible light to drive the reaction. nih.gov Mild conditions, cost-effective, avoids metal contamination. nih.gov 4CzIPN, triisopropylsilanethiol, D2O. nih.gov

| Homogeneous Metal Catalysis | Soluble metal complexes catalyze the deuteration. acs.org | High activity and selectivity. acs.org | Iridium or Ruthenium complexes, D2O. acs.org |

Advanced Purification and Isolation Procedures for Isotopic Analogs of Dimethylamine

The purification and isolation of this compound are critical steps to ensure high isotopic and chemical purity. The chosen method depends on the scale of the synthesis and the nature of the impurities.

For laboratory-scale preparations, standard chromatographic techniques are often employed. These include column chromatography on silica (B1680970) gel or the use of specialized cartridges like solid-phase extraction (SCX) columns, which are effective for purifying basic compounds like amines. sigmaaldrich.comrsc.org Recrystallization is another common method, particularly for solid forms of the amine, such as its hydrochloride salt. d-nb.info this compound hydrochloride is a solid with a melting point of 170-173 °C, making it amenable to purification by recrystallization. sigmaaldrich.com

On an industrial scale, the separation of dimethylamine from mixtures containing other methylamines (monomethylamine and trimethylamine) and ammonia (B1221849) is typically achieved through complex distillation processes. google.com These procedures often involve extractive distillation with water under controlled pressure and temperature to separate the components based on their different volatilities and affinities. google.com

The success of purification is verified using analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (specifically ¹H NMR) is used to confirm the high level of deuterium incorporation by observing the disappearance of proton signals. rsc.org Mass spectrometry confirms the correct mass shift corresponding to the number of deuterium atoms incorporated (M+6 for this compound). nih.gov Ion chromatography can be used to assess the chemical purity of the final product, which is often expected to be ≥99%. sigmaaldrich.com

Kinetic Isotope Effects in Reaction Mechanism Elucidation

Comprehensive Analysis of Primary and Secondary Deuterium (B1214612) Kinetic Isotope Effects (KIE)

Deuterium KIEs are categorized as either primary or secondary. princeton.eduwikipedia.org A primary KIE occurs when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. researchgate.net Conversely, a secondary KIE is observed when the isotopically substituted bond is not directly involved in bond-making or breaking but its vibrational environment is altered in the transition state. researchgate.netprinceton.edu

In the context of dimethyl-d6-amine, deuteration of the methyl groups can lead to secondary KIEs. For instance, in SN2 reactions, changes in hybridization at the nitrogen atom from sp3 in the reactant to a more sp2-like character in the transition state can result in observable KIEs. princeton.edu

A study on the N-deethylation of lidocaine, a reaction catalyzed by rat liver microsomes, utilized deuterium labeling to probe the mechanism. nih.gov While this study did not use this compound specifically, it demonstrated the use of deuterated N-alkyl groups to reveal a kH/kD of 1.49 when the methylene (B1212753) carbons were deuterated, suggesting a significant isotope effect on a rate-determining step. nih.gov

Temperature Dependence Studies of Isotope Effects in Solution-Phase Reactions

The temperature dependence of KIEs can provide further mechanistic details, particularly regarding the nature of the transition state. cdnsciencepub.comrsc.org By measuring the KIE at various temperatures, the differences in activation parameters (enthalpy, ΔH‡, and entropy, ΔS‡) between the deuterated and non-deuterated reactants can be determined.

The following table presents the rate constants and KIEs for this reaction at different temperatures:

Temperature (°C)kH x 10^4 (l/mol/s)kD x 10^4 (l/mol/s)kH/kD
30.00.9871.100.897
51.04.875.510.884
70.016.819.30.870
90.054.563.40.860
120.02823330.847

Data sourced from a study on the temperature dependence of the deuterium effect for the reaction of dimethylaniline and dimethyl-d6-aniline with methyl p-toluenesulfonate in nitrobenzene. cdnsciencepub.com

Influence of Solvent Environment on Observed Kinetic Isotope Effects

The solvent can significantly influence the structure of the transition state and, consequently, the observed KIE. researchgate.netcdnsciencepub.com Changes in solvent polarity can alter the degree of charge separation in the transition state, leading to variations in the KIE. For SN2 reactions, a more polar solvent might stabilize an ionic product, resulting in an "earlier" transition state and a less inverse secondary α-deuterium KIE. researchgate.net

While direct studies on this compound are limited, research on analogous systems highlights the solvent's role. For example, the reaction of methyl-d3 iodide with pyridine (B92270) in various solvents showed that the isotopic rate ratio changes with the solvent, indicating a variation in the transition state structure. cdnsciencepub.com Similarly, in the rearrangement of 1-methylindene (B165137) catalyzed by tertiary amines, the primary KIEs were found to be lower and the secondary KIEs higher in toluene (B28343) compared to dimethyl sulphoxide, reflecting the influence of the solvent on the proton transfer in the transition state. rsc.org

Deriving Transition State Structures and Reaction Pathways from KIE Data

KIEs are a sensitive probe for the structure of the transition state. researchgate.netacs.org The magnitude of a secondary deuterium KIE can indicate changes in the vibrational frequencies of C-H(D) bonds as the reaction proceeds from the ground state to the transition state. princeton.edu For instance, a change in hybridization from sp3 to sp2 at a carbon atom adjacent to the reaction center typically leads to a normal KIE (kH/kD > 1), while a change from sp2 to sp3 results in an inverse KIE (kH/kD < 1). princeton.edu

In the case of the reaction between N,N-dimethyl-d6-aniline and methyl p-toluenesulfonate, the inverse isotope effect (kH/kD < 1) was attributed to steric hindrance. cdnsciencepub.com The smaller vibrational amplitude of the C-D bond compared to the C-H bond makes the deuterated compound effectively smaller, leading to a faster reaction rate. epfl.ch This steric interpretation suggests a crowded transition state where the van der Waals radii of the methyl groups play a significant role.

Application of KIE in Understanding Complex Organic and Organometallic Transformations

KIE studies are instrumental in unraveling the mechanisms of complex multi-step reactions in both organic and organometallic chemistry. icm.edu.plsnnu.edu.cn They can help identify the rate-determining step and distinguish between different possible pathways, such as concerted versus stepwise mechanisms. icm.edu.pl

For example, in organometallic chemistry, KIEs have been used to study C-H activation steps. snnu.edu.cn While specific examples involving this compound are not prevalent in the reviewed literature, the principles are broadly applicable. The combination of primary and secondary KIEs can provide a detailed picture of the transition state. nih.gov For instance, a study on the racemization of alkylazazirconacyclobutanes utilized KIEs to probe the reversible β-hydrogen elimination process. snnu.edu.cn

Advanced Spectroscopic Characterization and Mechanistic Probes

Nuclear Magnetic Resonance (NMR) Spectroscopy of Dimethyl-d6-amine

NMR spectroscopy is a cornerstone technique for determining the structure and dynamics of molecules. The incorporation of deuterium (B1214612) in this compound provides distinct advantages in various NMR applications.

Utilization as a Labeled Reference Compound and Internal Standard in NMR Analysis

This compound and its hydrochloride salt are frequently employed as labeled reference compounds and internal standards in NMR spectroscopy. guidechem.comlookchem.comsmolecule.com In quantitative NMR (qNMR), an internal standard is crucial for accurate concentration determination of an analyte. The signal from the internal standard, with a known concentration, is compared to the signal of the analyte. Deuterated compounds like this compound are particularly advantageous as they provide signals in regions of the NMR spectrum that are typically free from interference from the non-deuterated analyte or solvent signals. bipm.orgrsc.org This minimizes signal overlap and allows for more precise integration and quantification.

For instance, in studies involving complex biological mixtures or reaction monitoring, this compound can be added to the sample to provide a sharp, well-defined reference peak for chemical shift calibration and concentration measurements. lookchem.comrsc.org The use of deuterated standards like DSS-d6 (sodium 3-(trimethylsilyl)propane-1-sulfonate-d6) is well-established for qNMR in aqueous and organic solvents, and this compound serves a similar purpose, especially in studies of amines and related compounds. bipm.org

Table 1: Applications of this compound as an Internal Standard in NMR

Application AreaSolventPurposeReference
Organic SynthesisCDCl₃, DMSO-d6Reaction monitoring, yield determination rsc.org
MetabolomicsD₂O, CD₃ODQuantification of metabolites bipm.org
Pharmaceutical AnalysisVariousPurity assessment guidechem.com

Mechanistic Insights via Deuterium Labeling in Advanced NMR Experiments

Deuterium labeling is a powerful technique for elucidating reaction mechanisms. acs.orgacs.org By strategically replacing hydrogen with deuterium, chemists can track the fate of specific atoms throughout a chemical transformation. This compound serves as a valuable source of deuterated methyl groups for these studies.

When this compound or its derivatives are used in a reaction, the deuterium atoms act as spectroscopic markers. vulcanchem.com Monitoring the NMR spectrum over the course of the reaction can reveal how the deuterated fragment is incorporated into the product, providing direct evidence for proposed mechanistic pathways. For example, in studies of enzymatic or catalytic reactions, tracing the transfer of a deuterated methyl group from a this compound-derived substrate can confirm the role of the amine in the reaction and shed light on the transition state structure. acs.org The kinetic isotope effect (KIE), where the rate of a reaction differs for a deuterated versus a non-deuterated compound, can also be measured using NMR and provides further mechanistic details. lookchem.com

Detailed Spectral Analysis of this compound and its Derivatives

The ¹H NMR spectrum of this compound is characterized by the absence of signals corresponding to the methyl protons, which are replaced by deuterium. Any residual protons on the methyl groups would appear as multiplets due to coupling with deuterium. The hydrochloride salt, (CD₃)₂NH₂⁺Cl⁻, will show a signal for the two N-H protons.

In ¹³C NMR, the carbons of the deuterated methyl groups exhibit a characteristic multiplet splitting pattern due to one-bond coupling with deuterium (¹J_CD). The chemical shift of these carbons is also slightly different from their non-deuterated counterparts due to the isotope effect.

The analysis of derivatives of this compound provides further structural information. For example, the reaction of this compound with other molecules will result in new compounds whose NMR spectra can be used to confirm their structure. In studies of coordination chemistry, the NMR spectra of metal complexes containing this compound as a ligand can reveal information about the metal-ligand bonding and the geometry of the complex. koreascience.kr

Table 2: Representative NMR Data for this compound Hydrochloride

NucleusSolventChemical Shift (ppm)MultiplicityCoupling Constant (J)Reference
¹HD₂O--- cdnsciencepub.com
¹³CDMSO-d6~39.5 (referenced to solvent)Multiplet- rsc.org
²H (D)-----

Note: Specific chemical shifts can vary depending on the solvent, concentration, and temperature.

Mass Spectrometry (MS) in Deuterium Labeling Studies

Mass spectrometry, which measures the mass-to-charge ratio of ions, is another powerful analytical technique where this compound finds significant application, particularly in its deuterated form.

Isotope Dilution Mass Spectrometry for Quantitative Analysis

Isotope dilution mass spectrometry (IDMS) is a highly accurate method for quantifying compounds in complex matrices. researchgate.net This technique involves adding a known amount of an isotopically labeled version of the analyte (the internal standard) to the sample. This compound and its derivatives serve as excellent internal standards for the quantification of their non-deuterated counterparts. smolecule.comsemanticscholar.orgnih.gov

The analyte and the internal standard are co-extracted, co-purified, and co-analyzed by MS. Because the labeled and unlabeled compounds have nearly identical chemical and physical properties, any sample loss during preparation affects both equally. The ratio of the mass spectrometric signals of the analyte to the internal standard is then used to calculate the precise concentration of the analyte. This method is widely used in clinical chemistry, environmental analysis, and food safety for the accurate measurement of amines and related metabolites. researchgate.netsemanticscholar.orgnih.gov

Tracking Reaction Mechanisms and Metabolic Pathways through Mass Spectrometry

Similar to its use in NMR, the deuterium label in this compound is a powerful tool for tracing reaction mechanisms and metabolic pathways using mass spectrometry. vulcanchem.com When a substrate containing the this compound moiety is introduced into a chemical or biological system, the mass spectrometer can detect the incorporation of the deuterium-labeled fragment into products or metabolites.

The mass difference of six daltons (due to the six deuterium atoms) between the labeled and unlabeled fragments makes it easy to distinguish them in the mass spectrum. semanticscholar.org This allows researchers to follow the transformation of the dimethylamino group through complex reaction networks. For example, in drug metabolism studies, using a deuterated version of a drug candidate containing a dimethylamino group can help identify its metabolic products by searching for the characteristic isotopic signature. medchemexpress.com This approach provides invaluable information on how drugs are processed in the body, aiding in the development of safer and more effective pharmaceuticals.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies of Dimethyl-d6-amine Reactivity and Structure

A key application of DFT is the investigation of reaction mechanisms by characterizing the structures and energies of reactants, products, intermediates, and transition states. nih.gov For reactions involving amines, such as N-demethylation or oxidation, DFT calculations can map out the entire energy profile. nih.govmdpi.com For instance, in the N-demethylation of dimethylamine (B145610), computational studies have identified two accessible reaction mechanisms: C-H hydroxylation and a double hydrogen atom transfer, both leading to formaldehyde (B43269) and the demethylated product. nih.gov

When studying this compound, the substitution of hydrogen with deuterium (B1214612) atoms ((CD₃)₂NH) primarily affects the zero-point vibrational energies (ZPVEs) of the molecule. Due to the heavier mass of deuterium, C-D bonds have lower ZPVEs than C-H bonds. This difference leads to a higher activation energy for reactions involving the cleavage of a C-D bond compared to a C-H bond, a phenomenon known as the kinetic isotope effect (KIE). mdpi.com DFT calculations are essential for quantifying these energetic differences and predicting the KIE, which can then be compared with experimental data to validate the proposed reaction mechanism. mdpi.com

Atomic charges, which are critical for understanding molecular reactivity and electrostatic interactions, can also be calculated using methods like Mulliken population analysis within the DFT framework. als-journal.com The analysis of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—helps in predicting the sites of nucleophilic and electrophilic attack. semanticscholar.orgarkat-usa.org

Table 1: Illustrative DFT-Calculated Energetic Comparison for a Hypothetical C-H/C-D Bond Cleavage Reaction This table demonstrates the typical impact of deuteration on the activation energy of a reaction, as would be calculated using DFT methods. The values are hypothetical and for illustrative purposes.

ParameterDimethylamine (C-H Cleavage)This compound (C-D Cleavage)
Reactant Energy (Hartree) -133.50-133.52
Transition State Energy (Hartree) -133.46-133.47
Activation Energy (kcal/mol) 25.126.9
Predicted Kinetic Isotope Effect (kH/kD) -~2.5 - 3.0

To fully elucidate a reaction mechanism, computational chemists map the potential energy surface (PES), which describes the energy of a system as a function of its geometry. researchgate.net By identifying the minimum energy path connecting reactants to products through a transition state, the most probable reaction pathway can be determined. researchgate.net

The Electron Localization Function (ELF) provides a powerful method for analyzing the electronic structure along this reaction pathway. als-journal.comarkat-usa.org ELF analysis offers a quantitative visualization of electron localization, helping to identify regions corresponding to chemical bonds, lone pairs, and atomic cores. researchgate.netiucr.org The evolution of these ELF domains along the reaction coordinate provides a detailed picture of bond-forming and bond-breaking processes. researchgate.net For example, in studies of amine reactions, ELF analysis can show the gradual formation of a new C-N bond while a C-H bond is broken, providing a clear topological description of the chemical transformation. researchgate.netnih.gov This method is particularly valuable for understanding complex, multi-step reactions and for providing a deeper understanding of the electronic rearrangements that govern chemical reactivity. als-journal.comnih.gov

Quantum Chemical Calculations for Spectroscopic Property Prediction and Validation

Quantum chemical calculations are instrumental in predicting and interpreting the spectroscopic properties of molecules. researchgate.neticm.edu.pl These theoretical predictions are frequently used to assign experimental spectra and validate the computed molecular structures.

For nuclear magnetic resonance (NMR) spectroscopy, chemical shifts can be accurately calculated using the Gauge-Independent Atomic Orbital (GIAO) method within DFT. researchgate.net Calculations are often performed modeling the solvent environment, such as DMSO-d6, to provide results that are directly comparable to experimental conditions. researchgate.netsemanticscholar.org

Vibrational spectroscopy (FTIR and Raman) is particularly sensitive to isotopic substitution. The vibrational frequencies of this compound are significantly different from those of its non-deuterated counterpart due to the heavier mass of deuterium. DFT calculations can predict these frequencies with high accuracy. semanticscholar.orgresearchgate.net Typically, calculated harmonic frequencies are scaled by an empirical factor to account for anharmonicity and other systematic errors in the computational method. semanticscholar.org The significant shifts in vibrational modes upon deuteration, especially for C-D stretching and bending vibrations, can be precisely predicted, aiding in the detailed assignment of experimental IR and Raman spectra. Spectroscopic studies on partially deuterated dimethylamine ((CH₃)₂ND) have shown that isotopic substitution can reduce the rate of predissociation in excited states, leading to better-resolved spectra and revealing vibrational structures that are otherwise obscured. researchgate.net

Time-dependent DFT (TD-DFT) is used to calculate electronic excitation energies, which correspond to the absorption bands observed in UV-Vis spectroscopy. semanticscholar.orgacs.org By computing the electronic transitions, their oscillator strengths, and the orbitals involved, TD-DFT helps in understanding the photophysical properties of the molecule. als-journal.comacs.org

Table 2: Representative Comparison of Calculated vs. Experimental Vibrational Frequencies (cm⁻¹) for an Amine Moiety This table illustrates the typical agreement between scaled DFT-calculated frequencies and experimental FTIR data for amine-related vibrations.

Vibrational ModeCalculated Frequency (Scaled)Experimental Frequency
N-H Stretch 33503360
CH₃ Asymmetric Stretch 29652970
CH₃ Symmetric Stretch 28802885
C-N Stretch 12001250

Note: Data is illustrative, based on general findings for amines. als-journal.com


Table 3: Predicted Vibrational Frequency Shifts upon Deuteration for this compound This table shows the expected shifts in key vibrational modes when hydrogen is replaced by deuterium in the methyl groups.

Vibrational ModeTypical Frequency in (CH₃)₂NH (cm⁻¹)Expected Frequency in (CD₃)₂NH (cm⁻¹)
C-H Stretch ~2900-2970N/A
C-D Stretch N/A~2100-2250
CH₃ Bending ~1450N/A
CD₃ Bending N/A~1050

Molecular Dynamics Simulations for Solvent Effects and Conformational Analysis of this compound Systems

While quantum mechanics calculations are excellent for studying single molecules or small clusters, molecular dynamics (MD) simulations are used to investigate the behavior of molecules in a condensed phase, such as in solution. doe.govulisboa.pt MD simulations model the movements of atoms and molecules over time based on classical mechanics, providing insights into dynamic processes and bulk properties. ulisboa.ptupstatemedicine.com

For this compound, MD simulations can be used to study its conformational flexibility and its interactions with solvent molecules. medchemexpress.com In a typical simulation, a single this compound molecule is placed in a box filled with explicit solvent molecules (e.g., water), and the trajectories of all atoms are calculated over a period of nanoseconds or longer.

Analysis of these trajectories can reveal:

Solvent Structure: How solvent molecules arrange themselves around the amine, including the formation and lifetime of hydrogen bonds between the amine's N-H group and solvent molecules.

Conformational Preferences: The relative populations of different conformers of the molecule in solution.

Transport Properties: Properties like the diffusion coefficient of the amine within the solvent.

MD simulations are crucial for bridging the gap between the gas-phase picture provided by many quantum chemical calculations and the real-world behavior of this compound in solution, which is essential for understanding its role in chemical and biological systems. doe.gov

Role in Catalysis and Fine Chemical Synthesis

Dimethyl-d6-amine as a Catalyst in Organic Reactions

The isotopic labeling of this compound makes it a powerful probe for understanding reaction mechanisms, particularly in amine-catalyzed processes.

Catalytic Role in Knoevenagel Condensation and Related Amine-catalyzed Processes

This compound and its derivatives are effective catalysts for the Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction in organic synthesis. pharmaffiliates.comlookchem.comabsin.cn This reaction typically involves the condensation of an active methylene (B1212753) compound with an aldehyde or ketone, facilitated by a basic catalyst, often a primary or secondary amine. tandfonline.com The use of a deuterated amine catalyst like N,N-Dimethyl-1,3-propylenediamine-d6 allows for the study of the reaction's mechanistic details. pharmaffiliates.comlookchem.com

The Knoevenagel condensation is a versatile method for producing α,β-unsaturated carbonyl compounds, which are important intermediates in the synthesis of various fine chemicals and biologically significant molecules. lookchem.comtandfonline.com The efficiency of the reaction can be influenced by the choice of catalyst and reaction conditions. tandfonline.com

Mechanistic Studies of Catalytic Activity Utilizing Deuterated Probes

The primary utility of this compound in mechanistic studies lies in the determination of kinetic isotope effects (KIEs). By comparing the rate of a reaction catalyzed by dimethylamine (B145610) with that catalyzed by this compound, researchers can infer whether the cleavage of a C-H bond on the catalyst is involved in the rate-determining step. A significant KIE (a reaction rate that is slower with the deuterated catalyst) suggests that the C-H bond is indeed broken during this critical step.

Deuterated compounds are widely used as probes in mechanistic studies to understand reaction pathways. mdpi.comacs.org For instance, experiments with deuterium-labeled alcohols and amines have been crucial in elucidating the catalytic cycle of ruthenium-catalyzed amidation reactions, revealing the involvement of ruthenium-dihydride species. dtu.dk The observed kinetic isotope effect in these studies can indicate which steps in the catalytic cycle are the slowest. dtu.dk

Utilization of this compound as a Deuterated Synthetic Intermediate in Complex Molecule Construction

Beyond its role as a catalyst, this compound hydrochloride serves as a key building block for introducing a deuterated dimethylamino group into more complex molecules. isotope.com This is particularly valuable in the pharmaceutical industry, where the strategic incorporation of deuterium (B1214612) can favorably alter the metabolic profile of a drug. This concept, known as the "deuterium effect," can lead to a slower rate of metabolism, potentially enhancing the drug's efficacy and duration of action. medchemexpress.com

The synthesis of regioselectively deuterated molecules is a significant area of research. researchgate.net For example, specific deuterated variants of tris[2-(dimethylamino)ethyl]amine (B34753) (Me6TREN) have been synthesized using methods that allow for the precise placement of deuterium atoms. researchgate.net

Strategies for N-Dimethylation and N-Functionalization with Deuterium Incorporation in Organic Synthesis

The introduction of a dimethylamino group, and specifically a deuterated one, is a common transformation in organic synthesis. acs.orgresearchgate.netchemrxiv.org Various methods have been developed to achieve N-dimethylation, often employing formaldehyde (B43269) as the carbon source in the presence of a reducing agent.

For the incorporation of deuterium, strategies often involve the use of deuterated reagents. For example, a base-mediated approach using DMSO-d6 as the deuterium source has been developed for the deuteration of various organic molecules. acs.org Another method involves the use of deuterated methanol (B129727) (CD3OD) and heavy water (D2O) in a semiconductor photocatalysis system to achieve N-trideuteromethylation of amines. nih.gov This strategy has been successfully applied to the synthesis of deuterated pharmaceuticals. nih.gov Electrochemical methods using heavy water as the deuterium source also present a promising route for deuterium incorporation. oaepublish.com

The development of efficient and selective methods for creating C-D bonds is an active area of research, driven by the increasing demand for deuterated compounds in various scientific fields. nih.govscispace.comchemrxiv.org

Analytical Methodologies for Detection and Environmental Monitoring

Chromatographic Techniques for Trace Analysis of Dimethyl-d6-amine and its Derivatives

Chromatographic methods are the cornerstone for the separation and analysis of this compound, particularly at trace levels. These techniques are often coupled with mass spectrometry for definitive identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocols

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like amines. thermofisher.com However, the direct analysis of polar amines such as dimethylamine (B145610) and its deuterated form by GC can be challenging due to peak tailing. researchgate.net To overcome this, derivatization is often employed to convert the amines into less polar and more volatile derivatives, improving chromatographic separation and detection. researchgate.net

Protocols for GC-MS analysis of amines often involve derivatization with reagents like benzenesulfonyl chloride (BSC). gdut.edu.cn This reagent reacts with amines under alkaline conditions to form stable derivatives with low polarity. gdut.edu.cn For environmental monitoring, such as the analysis of atmospheric amines, samples can be collected on filters, followed by extraction and derivatization prior to GC-MS analysis. gdut.edu.cn this compound is frequently used as a recovery standard in these methods to ensure accuracy. gdut.edu.cn

Headspace GC-MS is another valuable approach, particularly for volatile amines in complex matrices like biological fluids or pharmaceutical products. thermofisher.comnih.gov This technique involves heating the sample in a sealed vial to allow volatile analytes to partition into the headspace, which is then injected into the GC-MS system. thermofisher.com This minimizes matrix effects and can sometimes be performed without derivatization. nih.gov For instance, a headspace GC-MS method has been developed for the simultaneous determination of short-chain volatile amines in human plasma and urine. nih.gov

Table 1: GC-MS Parameters for Amine Analysis

Parameter Typical Conditions Reference
Column 30 m HP-5MS (or equivalent) gdut.edu.cn
Injector Temperature 290°C gdut.edu.cn
Carrier Gas Helium gdut.edu.cn
Injection Mode Splitless gdut.edu.cn
Oven Program Initial 80°C, ramped to 290°C gdut.edu.cn
Derivatizing Agent Benzenesulfonyl chloride (BSC) gdut.edu.cn

This table presents a general overview of typical GC-MS conditions. Specific parameters may vary depending on the exact application and instrumentation.

High-Performance Liquid Chromatography (HPLC) Techniques with Derivatization

High-performance liquid chromatography (HPLC) is a versatile technique for the analysis of a wide range of compounds, including those that are not amenable to GC. For amines, which can be polar and non-volatile, HPLC is often the method of choice. helixchrom.com Similar to GC, derivatization is a key step in many HPLC methods for amines to enhance their detection, particularly when using UV or fluorescence detectors. nih.govmdpi.comrsc.org

A common derivatization reagent for primary and secondary amines in HPLC is 9-fluorenylmethylchloroformate (FMOC). nih.govrsc.org This reagent reacts with amines to form highly fluorescent derivatives, enabling sensitive detection. nih.gov A reversed-phase HPLC method using pre-column derivatization with FMOC has been successfully used for the quantification of dimethylamine in biological samples like serum and urine. nih.gov The detection limits for methylated amines using this approach can be in the nanogram range. rsc.org

Another derivatization strategy involves the use of diethyl ethoxymethylenemalonate, which allows for spectrophotometric detection of amino acid derivatives. nih.gov For the analysis of dimethylamine and diethylamine (B46881) in pharmaceuticals, a pre-column derivatization method using 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl) with fluorescence detection has been developed and validated. mdpi.com

The choice of the derivatization agent and detection method depends on the specific analytical requirements, including sensitivity and the complexity of the sample matrix. mdpi.comrsc.org

Table 2: HPLC Derivatization Reagents for Amine Analysis

Reagent Detector Application Reference
9-fluorenylmethylchloroformate (FMOC) Fluorescence/UV Environmental and biological samples nih.govrsc.org
4-chloro-7-nitrobenzofurazan (NBD-Cl) Fluorescence Pharmaceuticals mdpi.com
Phenyl isothiocyanate (PITC) UV Environmental water samples scribd.com
Diethyl ethoxymethylenemalonate Spectrophotometric Amino acid analysis nih.gov

This table highlights common derivatization reagents used in HPLC for the analysis of amines.

Development of Sensitive Detection Methods for Deuterated Amines in Complex Matrices

The primary application of this compound is as an internal standard for the accurate quantification of its non-deuterated counterpart in complex matrices such as environmental samples, biological fluids, and pharmaceutical preparations. vulcanchem.comnih.gov The development of highly sensitive detection methods is crucial for trace-level analysis in these challenging samples. rsc.org

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a gold standard for the sensitive and selective determination of amines and their deuterated analogues. nih.govnih.gov The use of an isotopically labeled internal standard like N-Nitrosodimethylamine-d6 is essential for correcting matrix effects and ensuring the reliability of quantitative results in LC-MS/MS methods. nih.gov This is particularly important for the analysis of potentially carcinogenic N-nitrosamines in drugs. nih.gov

To enhance sensitivity, especially when dealing with very low analyte concentrations, derivatization techniques are often employed. mdpi.com Chemical derivatization can improve chromatographic separation, enhance ionization efficiency in the mass spectrometer, and lead to more favorable fragmentation patterns for sensitive and specific detection. universiteitleiden.nluniversiteitleiden.nl For instance, methods have been developed for the analysis of primary aromatic amines in human urine using LC-MS/MS, achieving low limits of detection in the ng/mL range. nih.gov

The challenges in developing these sensitive methods include the presence of interfering substances in the matrix and the low concentrations of the target analytes. rsc.org Therefore, sample preparation techniques such as solid-phase extraction (SPE) are often necessary to clean up the sample and pre-concentrate the analytes before analysis. mdpi.com

Isotope-Coded Derivatization for Advanced Metabolomics and Environmental Analysis

Isotope-coded derivatization (ICD) is an advanced analytical strategy that utilizes isotopically labeled reagents to introduce a specific mass tag to analytes. universiteitleiden.nl This technique is particularly powerful in metabolomics and environmental analysis for relative and absolute quantification of compounds, including amines. researchgate.neta-z.lu

In a typical ICD workflow, a sample is derivatized with a "light" (unlabeled) version of a reagent, while a standard mixture is derivatized with a "heavy" (isotopically labeled) version of the same reagent. universiteitleiden.nl The samples are then mixed and analyzed by LC-MS. The labeled and unlabeled analytes co-elute, and the ratio of their peak intensities in the mass spectrum provides accurate relative quantification. nih.gov

A notable example is the use of dimethylaminophenacyl bromide (DmPABr) and its deuterated analogue (DmPABr-D6). researchgate.neta-z.lu This reagent can simultaneously label carboxylic acids, thiols, and amines. researchgate.neta-z.lu By using DmPABr-D6 to derivatize internal standards, this method allows for improved quantitation in complex biological samples like urine and cell extracts. researchgate.neta-z.lu This approach significantly expands the coverage of the metabolome that can be analyzed in a single run. researchgate.neta-z.lu

The benefits of ICD include the ability to create an internal standard for every analyte of interest, which corrects for ion suppression and improves the accuracy of quantification. universiteitleiden.nl This is especially advantageous for complex biological and environmental samples where matrix effects can be significant. universiteitleiden.nl

Environmental Fate and Biological Metabolism of Dimethylamine and Its Deuterated Analogs

Atmospheric Degradation Pathways of Dimethylamine (B145610) and Deuterated Analogs

The atmospheric fate of dimethylamine (DMA) and its deuterated analog, dimethyl-d6-amine, is primarily governed by their reactions with atmospheric oxidants. These reactions lead to the formation of various primary and secondary products, some of which can contribute to aerosol formation and have potential environmental implications.

Photochemical Oxidation Reactions and Characterization of Primary and Secondary Product Formation

The dominant process for the atmospheric removal of amines is their reaction with hydroxyl (OH) radicals. researchgate.net The photo-oxidation of dimethylamine is initiated by the abstraction of a hydrogen atom by the OH radical, which can occur at either the N-H bond or a C-H bond. nilu.com This leads to the formation of a dimethylamino radical or a (methylamino)methyl radical, respectively.

Subsequent reactions of these radicals with other atmospheric species, such as oxygen (O2), nitrogen monoxide (NO), and nitrogen dioxide (NO2), result in a variety of products. researchgate.netrsc.org Major primary products identified in the photo-oxidation of dimethylamine include imines (like N-methyl-methanimine) and amides (such as N-methyl formamide (B127407) and N,N-dimethyl formamide). nilu.com For instance, studies have shown that in the reaction of dimethylamine with ozone, N-methyl methanimine (B1209239) is a major product. nilu.com

Secondary products can also be formed from the further reaction of these primary products. For example, the atmospheric photo-oxidation of N,N-dimethyl formamide can lead to the formation of methyl isocyanate. nilu.com The degradation of dimethylamine can also produce formic acid, methylamine, ammonia (B1221849), and carbon dioxide. iaea.org

The following table summarizes the major products formed during the photochemical oxidation of dimethylamine:

ReactantOxidantMajor Products
DimethylamineOH radicalN-methyl-methanimine, N-methyl formamide, N,N-dimethyl formamide
DimethylamineOzone (O3)N-methyl methanimine, Nitromethane, Formaldehyde (B43269), Formic acid, N,N-dimethyl formamide, N-methyl formamide

This table is based on findings from atmospheric photo-oxidation studies. nilu.com

Formation and Environmental Fate of N-Nitrosodimethylamine-d6 and N-Nitramines

A significant aspect of the atmospheric chemistry of dimethylamine is the formation of N-nitrosodimethylamine (NDMA) and dimethylnitramine (B1206159). researchgate.netrsc.org The dimethylamino radical, formed from the initial OH-initiated oxidation of dimethylamine, can react with NO and NO2 to produce NDMA and dimethylnitramine, respectively. researchgate.net The deuterated analog, N-nitrosodimethylamine-d6 (NDMA-d6), would be formed from the corresponding reactions of this compound.

The formation of these compounds is a concern due to the potential carcinogenicity of nitrosamines and nitramines. rsc.orgnilu.com The yields of nitrosamine (B1359907) and nitramine formation are dependent on the concentrations of NOx (NO and NO2). nilu.com For example, under conditions mimicking certain industrial areas, the steady-state concentration of nitrosamine was found to be less than 0.6% of the photo-oxidized dimethylamine. nilu.com In rural regions, the predicted formation yield of dimethylnitramine from the atmospheric oxidation of dimethylamine is around 2.5%. nilu.com

The environmental fate of NDMA is primarily dictated by photolysis. who.int In the atmosphere, NDMA vapor degrades rapidly in daylight through direct photolysis, with a half-life of about 0.5 to 1.0 hour. who.int The product of this photolysis is dimethylnitramine. who.int The reaction with OH radicals is a slower degradation pathway for NDMA in the air. who.int Due to its short atmospheric lifetime, NDMA is not considered persistent in the air. who.int While information on the specific ecotoxicity of NDMA-d6 is limited, NDMA is known to be toxic to aquatic life. lgcstandards.comisotope.com

Studies on Aerosol Formation and Multiphase Chemistry Involving Amines

Amines, including dimethylamine, play a crucial role in atmospheric aerosol formation and growth. nilu.comresearchgate.net They can contribute to new particle formation through acid-base reactions with inorganic acids like sulfuric acid and nitric acid, forming aminium salts. researchgate.netresearchgate.net These reactions are a key aspect of the multiphase chemistry of amines, which involves processes occurring in the gas phase, on the surface of particles, and within aqueous aerosols and cloud droplets. rsc.orgrsc.orgacs.org

The oxidation of amines can also produce semi-volatile and non-volatile compounds that partition to the aerosol phase, contributing to the formation of secondary organic aerosol (SOA). researchgate.netresearchgate.net Experimental studies have shown that the total aerosol yield from the oxidation of small amines can be significant, with yields between 8% and 14% observed in some experiments. nilu.comresearchgate.net The composition of these aerosols can include a mixture of aminium nitrate (B79036) salts and secondary organic compounds. nilu.com

The presence of amines in aerosol particles can alter their physicochemical properties, such as hygroscopicity and optical properties. rsc.org The multiphase chemistry of amines is complex and is an active area of research, with models being developed to better understand their impact on air quality and climate. tropos.decopernicus.orglu.se Dimethylamine has been detected in cloud water, indicating its participation in aqueous-phase atmospheric chemistry. rsc.org

Biotransformation and Metabolic Pathways of Dimethylamine in Biological Systems

Dimethylamine is a naturally occurring compound found in various biological systems. atamanchemicals.com It is produced through both endogenous processes within the body and by the metabolic activity of the gut microbiota. europa.eu

Endogenous Formation and Identification of Precursors to Dimethylamine

Endogenous dimethylamine is formed from several precursors. europa.eu A major source is the hydrolysis of asymmetric dimethylarginine (ADMA), an endogenous inhibitor of nitric oxide synthesis. hmdb.ca ADMA is broken down by the enzyme dimethylarginine dimethylaminohydrolase (DDAH) to produce DMA and L-citrulline. hmdb.caresearchgate.net This pathway is considered the primary source of urinary DMA. researchgate.net

Dietary sources also contribute to the body's DMA pool. europa.eu Choline (B1196258) and lecithin (B1663433) from food can be metabolized to trimethylamine (B31210) (TMA), which can then be converted to DMA. researchgate.netnih.gov Foods such as fish contain significant amounts of DMA and its precursor, trimethylamine N-oxide (TMAO). atamanchemicals.comeuropa.eu

The following table summarizes the main precursors of endogenous dimethylamine:

PrecursorMetabolic Pathway
Asymmetric dimethylarginine (ADMA)Hydrolysis by DDAH
Choline / LecithinMetabolism to TMA, then to DMA
Trimethylamine N-oxide (TMAO)Breakdown by bacteria

This table is based on information from studies on DMA metabolism. hmdb.caresearchgate.netresearchgate.netnih.gov

Role of Gut Microbiota in Amine Metabolism and Transformation

The gut microbiota plays a significant role in the metabolism of amines. nih.govoup.com Gut bacteria possess enzymes that can convert dietary components into various metabolites, including dimethylamine. nih.govnih.gov For instance, gut microbes can metabolize choline and L-carnitine from foods like red meat into trimethylamine (TMA). nih.govbioscientifica.com This TMA can then be further transformed into DMA. nih.gov

Studies comparing germ-free and conventional rats have provided clear evidence for the substantial contribution of gut bacteria to the body's DMA levels. europa.eu The urinary excretion of DMA is significantly higher in rats with a normal gut microbiome compared to their germ-free counterparts, indicating that bacterial synthesis is a major source of this amine. europa.eu The gut microbiota can also break down proteins to produce a variety of compounds, including amines. nih.gov The metabolic activities of the gut microbiome are complex and have a wide-ranging impact on host metabolism and health. nih.govoup.com

Impact of Deuteration on Pharmacokinetic and Metabolic Profiles of Amine-containing Compounds

The substitution of hydrogen with its stable, heavier isotope, deuterium (B1214612), is a subtle structural modification that can significantly alter the pharmacokinetic and metabolic profiles of drug molecules, including amine-containing compounds. nih.govwikipedia.org This alteration is primarily due to the deuterium kinetic isotope effect (KIE), a phenomenon rooted in the fundamental principles of chemical kinetics. portico.org The carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than the carbon-hydrogen (C-H) bond, meaning it requires a greater activation energy for cleavage. bioscientia.dedovepress.com Since C-H bond cleavage is often the rate-limiting step in metabolic reactions, particularly those mediated by cytochrome P450 (CYP450) enzymes, deuteration at a metabolic "soft spot" can decelerate the rate of metabolism. bioscientia.denih.govnih.gov

This strategically slowed metabolism can lead to several beneficial changes in a compound's pharmacokinetic profile. isotope.com A reduced rate of metabolic clearance can increase the biological half-life of a drug, leading to prolonged exposure in the body. dovepress.comisotope.com Consequently, this may allow for similar systemic exposure with potentially decreased peak plasma concentrations (Cmax) and increased trough levels. juniperpublishers.com

However, the impact of deuteration is not always a simple reduction in metabolic rate. It can also lead to a phenomenon known as "metabolic switching". nih.govportico.org When metabolism at a primary site is slowed by deuteration, enzymatic activity may shift to alternative, non-deuterated sites on the molecule. nih.govjuniperpublishers.com This can change the ratio of metabolites formed, which can be advantageous if it reduces the formation of toxic or inactive metabolites. juniperpublishers.comresearchgate.net The metabolites produced are generally identical to those of the non-deuterated parent compound, differing only in the presence of deuterium. dovepress.comjuniperpublishers.com While O-dealkylation is typically most sensitive to the KIE, and aryl hydroxylation is not significantly influenced, amine N-dealkylation can also be affected by deuteration. nih.gov

Incorporating deuterium at the α-C-H position of biologically active primary amines, such as tryptamine (B22526) and dopamine, has been shown to effectively slow metabolic oxidation. Research into deuterated versions of amine-containing pharmaceuticals provides concrete evidence of these effects.

Detailed Research Findings

Recent studies on various amine-containing compounds have quantified the impact of deuteration on their metabolic and pharmacokinetic properties.

Enzalutamide: A study on enzalutamide, which contains an N-methyl group as a primary metabolic site, compared the parent drug to its N-trideuteromethyl analog (d3-ENT). nih.gov The research found that deuteration significantly slowed the N-demethylation pathway. In vitro experiments with rat and human liver microsomes showed that the intrinsic clearance of d3-ENT was substantially lower than that of enzalutamide, yielding a KIE value of approximately 2. nih.gov In vivo studies in rats reflected these findings, with oral administration of d3-ENT resulting in a 102% higher total exposure (AUC) and a 35% higher peak plasma concentration (Cmax) compared to the non-deuterated compound. nih.gov Furthermore, the exposure to the N-demethylated metabolite was reduced eightfold. nih.gov

Table 1: In Vitro and In Vivo Pharmacokinetic Comparison of Enzalutamide (ENT) and d3-Enzalutamide (d3-ENT) nih.gov
ParameterSpecies/SystemFinding
Intrinsic Clearance (CLint) ReductionRat Liver Microsomes49.7% lower for d3-ENT vs. ENT
Intrinsic Clearance (CLint) ReductionHuman Liver Microsomes72.9% lower for d3-ENT vs. ENT
Kinetic Isotope Effect (KH/KD)In Vitro~2
Area Under the Curve (AUC)Rats (in vivo)102% higher for d3-ENT vs. ENT
Maximum Concentration (Cmax)Rats (in vivo)35% higher for d3-ENT vs. ENT
N-demethyl Metabolite (M2) ExposureRats (in vivo)8-fold lower for d3-ENT vs. ENT

Nevirapine (B1678648): Research on the anti-HIV drug nevirapine investigated the effect of deuterating the twelfth-position methyl group (12-D3NVP). acs.org This site is known to be metabolized by CYP450 enzymes to form 12-hydroxy-nevirapine (12-OHNVP), a metabolite implicated in toxicity. The study demonstrated a significant reduction in the formation of this metabolite. In incubations with human hepatocytes, the formation of 12-OHNVP decreased by 10.6-fold with the deuterated analog compared to the parent drug. acs.org A similar, though less pronounced, effect was seen in mouse hepatocytes, with a 4.6-fold decrease. acs.org A kinetic isotope effect of 10.1 was measured in human liver microsomes, highlighting the substantial impact of deuteration on this specific metabolic pathway. acs.org

Table 2: Effect of Deuteration on Nevirapine (NVP) Metabolism acs.org
ParameterSystemFinding
12-OHNVP Formation DecreaseHuman Hepatocytes10.6-fold reduction with 12-D3NVP vs. NVP
12-OHNVP Formation DecreaseMouse Hepatocytes4.6-fold reduction with 12-D3NVP vs. NVP
Kinetic Isotope Effect (KIE)Human Liver Microsomes10.1

N,N-Dimethyltryptamine (DMT): A study on deuterated analogs of N,N-dimethyltryptamine aimed to prolong its short half-life. nih.gov Researchers compared the metabolic stability of DMT with an analog deuterated on the N-methyl groups (D6-DMT) and one deuterated on the α-carbon (D2-DMT) in human hepatocyte mitochondrial fractions. The results indicated that deuteration of the α-carbon had a more significant effect on metabolic stability than deuteration of the N-methyl groups. D2-DMT showed the longest half-life and lowest intrinsic clearance, demonstrating that the site of deuteration is a critical factor in determining the pharmacokinetic outcome. nih.gov

Table 3: Metabolic Stability of DMT and its Deuterated Analogs in Human Hepatocytes nih.gov
CompoundDeuteration SiteHalf-Life (min)Intrinsic Clearance (μL/min/million cells)
DMTNone127.314.8
D6-DMTN-methyl groups117.215.2
D2-DMTα-carbon>360<4.0

These findings collectively illustrate that deuterating amine-containing compounds, including those with dimethylamine moieties, can profoundly impact their metabolic fate and pharmacokinetic profiles. The strategic placement of deuterium can slow metabolic degradation, alter metabolite ratios, and enhance systemic exposure, representing a valuable tool in medicinal chemistry. rsc.org

Advanced Structural Characterization and Intermolecular Interactions

Solid-State Structural Analysis of Dimethyl-d6-amine Salts and Complexes (e.g., X-ray Diffraction)

The crystal structure of dimethylammonium chloride was determined at room temperature. The crystals are orthorhombic, belonging to the space group Ibam. iucr.org The structure is characterized by infinite planar chains of chloride and nitrogen atoms linked by hydrogen bonds. iucr.org The arrangement of the dimethylammonium cations and chloride anions can be described as a distorted sodium chloride (NaCl)-type lattice. iucr.org

Table 1: Crystallographic Data for Dimethylammonium Chloride

Parameter Value iucr.org
Crystal System Orthorhombic
Space Group Ibam
a (Å) 7.301
b (Å) 14.515
c (Å) 9.926

This interactive table summarizes the key crystallographic parameters for (CH₃)₂NH₂Cl, which serves as a close structural analog for (CD₃)₂NH₂Cl.

Low-temperature studies on related dimethylammonium salts have revealed the presence of solid-to-solid phase transitions. iucr.org For this compound hydrochloride, such phase transitions have also been noted, with one reported to occur at 220 K, which is described as an isostructural phase transition based on X-ray diffraction experiments. This indicates that the crystal symmetry remains the same through the transition, but there are likely changes in the molecular dynamics or ordering within the crystal.

Solution-Phase Conformational Studies of Deuterated Amines

In the solution phase, the conformation of this compound is primarily dictated by the geometry around the nitrogen atom and the rotational dynamics of the two deuterated methyl (CD₃) groups. The nitrogen atom in a secondary amine like dimethylamine (B145610) has a trigonal pyramidal geometry, with the lone pair of electrons occupying one of the sp³ hybrid orbitals. This geometry is subject to rapid nitrogen inversion.

The most significant conformational freedom in this compound arises from the rotation around the two carbon-nitrogen (C-N) bonds. Theoretical calculations on the non-deuterated dimethylamine molecule have been used to determine the barriers to internal rotation of the methyl groups and the inversion of the amine hydrogen. researchgate.net

Table 2: Calculated Rotational and Inversion Barriers for Dimethylamine

Motion Calculated Barrier Height (kcal/mol) researchgate.net
Methyl Group Rotation 1.95 - 2.83

This table presents theoretically calculated energy barriers for key conformational changes in the dimethylamine molecule, providing insight into the expected dynamics of its deuterated analog.

These barriers are relatively low, indicating that at room temperature, the methyl groups are in rapid rotation on the NMR timescale. Dynamic Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying such rotational barriers. nih.gov In related systems, such as amine-substituted triazines, the rotational barrier around the C-N bond can be significantly higher (15-19 kcal/mol) due to partial double bond character. nih.gov For this compound, the C-N bonds are single bonds, and thus free rotation is expected, albeit with the small energy barrier shown above.

The ¹H NMR spectrum of non-deuterated dimethylamine shows two distinct signals: one for the N-H proton and one for the six equivalent methyl protons. docbrown.info In a solution of this compound, the ¹H NMR spectrum would be simplified, showing only the resonance for the N-H proton. The deuterons of the CD₃ groups have a different gyromagnetic ratio and would not be observed in a standard ¹H NMR experiment. The conformation in solution is expected to be an average of all rapidly interconverting rotamers. The deuteration of the methyl groups is not expected to significantly alter the preferred staggered conformations of the methyl groups relative to each other.

Investigation of Hydrogen Bonding and Other Intermolecular Interactions in Deuterated Systems

In the solid state of this compound hydrochloride, the primary intermolecular interaction is the hydrogen bond between the dimethylammonium cation ((CD₃)₂NH₂⁺) and the chloride anion (Cl⁻). The crystal structure of the non-deuterated analog reveals two distinct N-H···Cl hydrogen bonds with lengths of 3.12 Å and 3.09 Å. iucr.org These are considered to be of moderate strength.

The substitution of hydrogen with deuterium (B1214612) in the methyl groups (a secondary isotope effect) can influence the strength and geometry of the N-H···Cl hydrogen bond. Deuteration is known to cause subtle changes in molecular vibrations and zero-point energies, which can, in turn, affect the properties of nearby hydrogen bonds. nih.gov This phenomenon, known as the geometric isotope effect or Ubbelohde effect, can lead to a small change in the distance between the heavy atoms (N and Cl in this case) upon deuteration. nih.gov Generally, for N-H···N systems, deuteration tends to slightly weaken the hydrogen bond. nih.gov

Vibrational spectroscopy (Infrared and Raman) is a direct probe of hydrogen bond strength. The N-H stretching frequency (ν(N-H)) is particularly sensitive to the hydrogen-bonding environment. In a strongly hydrogen-bonded system, this frequency shifts to a lower wavenumber. Infrared studies of the dimethylamine-hydrogen chloride complex isolated in inert gas matrices have shown that the extent of proton transfer from HCl to the amine depends on the environment, indicating the sensitivity of the N-H bond to its surroundings. nih.gov For this compound hydrochloride, one would expect the ν(N-H) band to be the primary indicator of the hydrogen bond strength. The C-D stretching and bending vibrations of the deuterated methyl groups would also be present in the spectrum, shifted to lower frequencies compared to the C-H vibrations of the non-deuterated compound due to the heavier mass of deuterium. free.fr

NMR spectroscopy also provides a powerful tool for studying hydrogen bonding through deuterium isotope effects on chemical shifts. nih.gov The chemical shift of the N-H proton is sensitive to its hydrogen-bonding environment. Furthermore, isotope effects can be observed on the chemical shifts of other nearby nuclei (like ¹³C or ¹⁵N) upon deuteration of the hydrogen-bonding proton. mdpi.com In the case of this compound hydrochloride, the deuteration is on the methyl groups, not the N-H proton. However, these CD₃ groups can still exert a secondary electronic effect on the acidity of the N-H proton and thus on the strength of the hydrogen bond. nih.gov

Table 3: Summary of Compounds Mentioned

Compound Name Chemical Formula
This compound (CD₃)₂NH
This compound hydrochloride (CD₃)₂NH₂Cl
Dimethylammonium chloride (CH₃)₂NH₂Cl

Q & A

Basic Research Questions

Q. What synthetic methods are most effective for producing high-purity dimethyl-d6-amine, and how do reaction conditions impact isotopic integrity?

  • Methodological Answer : Two primary routes are documented:

  • Deuteration of dimethylamine using Boc-benzylamine and TsOCD3 as deuterated methylating agents, achieving >95% isotopic purity through controlled reaction temperatures (40–60°C) and inert atmospheres .
  • Acid-catalyzed deuterium exchange with D₂O, optimized at elevated pressures (3–5 bar) and Pd-based catalysts to minimize residual protium contamination .
  • Key Consideration: Post-synthesis purification via fractional distillation or preparative GC-MS is critical to isolate isotopic analogs from byproducts like methylamine-d3 .

Q. How is nuclear magnetic resonance (NMR) spectroscopy applied to characterize this compound, and what solvent systems enhance spectral resolution?

  • Methodological Answer :

  • ¹H-NMR : Suppressed signals for deuterated methyl groups (CD₃), with residual NH protons observable at δ 1.2–1.5 ppm in CDCl₃ .
  • ²H-NMR : Quantifies deuterium incorporation via peak integration at 2.1–2.3 ppm, validated against internal standards like tetramethylsilane-d12 .
  • Solvent Optimization: Non-polar solvents (e.g., CCl₄) reduce hydrogen-deuterium exchange interference, while DMSO-d6 is avoided due to proton scavenging .

Advanced Research Questions

Q. What experimental strategies mitigate isotopic exchange artifacts when tracing this compound in metabolic pathways?

  • Methodological Answer :

  • Isotopic Dilution Assays : Co-administer non-deuterated dimethylamine as a competitive inhibitor to reduce enzymatic H/D exchange in hepatic studies .
  • LC-MS/MS Protocols : Use collision-induced dissociation (CID) to distinguish parent ions (m/z 52.1 for d6 vs. 46.1 for non-deuterated) while correcting for natural abundance deuterium in controls .
  • Case Study: In sepsis-induced acute kidney injury (AKI) models, serum this compound levels correlated with CRRT necessity (8.1 vs. 5.2 µmol/L; p=0.022), validated via isotope-ratio mass spectrometry .

Q. How does deuterium substitution alter the reaction kinetics of this compound in nucleophilic substitutions compared to its protiated analog?

  • Methodological Answer :

  • Kinetic Isotope Effects (KIE) : Deuterium increases activation energy due to stronger C-D bonds, reducing SN2 reaction rates by 30–50% in alkylation with ethyl bromide .
  • Computational Modeling : Density functional theory (DFT) simulations reveal higher transition-state stabilization energies (ΔΔG‡ = 4.2 kJ/mol) for deuterated species .
  • Experimental Validation: Comparative kinetic studies under identical conditions (THF, 25°C) show t₁/₂ = 12 min (d6) vs. 8 min (protio) .

Q. How can researchers resolve contradictions in reported thermodynamic properties (e.g., vapor pressure, pKa) of this compound?

  • Methodological Answer :

  • Data Harmonization : Cross-validate measurements using standardized techniques:
  • Vapor Pressure : Static method (203 kPa at 25°C) vs. dynamic gas-saturation (1520 mmHg at 70°F) discrepancies arise from incomplete deuteration in early studies .
  • pKa Determination : Use deuterium-specific electrodes to avoid solvent isotope effects; reported pKa = 10.8 (d6) vs. 10.6 (protio) in H₂O .
  • Meta-Analysis Framework : Apply multivariate regression to isolate variables (e.g., isotopic purity ≥99% vs. 95%) influencing property variance .

Guidelines for Methodological Rigor

  • Experimental Design : Include isotopic controls (e.g., d0/d6 mixtures) to quantify background interference .
  • Data Reporting : Adhere to IUPAC guidelines for isotopic labeling notation and uncertainty margins (±0.1% for purity) .
  • Ethical Compliance : Disclose deuterium sourcing (e.g., 99 atom% D from Cambridge Isotope Labs) to ensure reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dimethyl-d6-amine
Reactant of Route 2
Dimethyl-d6-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.